molecular formula C13H21NO3 B13642286 4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid

4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid

Cat. No.: B13642286
M. Wt: 239.31 g/mol
InChI Key: AOESLPKCPAKJIN-UHFFFAOYSA-N
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Description

4-{8-Azaspiro[45]decan-8-yl}-4-oxobutanoic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds, followed by subsequent reactions to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The exact industrial methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme functions.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

4-(8-azaspiro[4.5]decan-8-yl)-4-oxobutanoic acid

InChI

InChI=1S/C13H21NO3/c15-11(3-4-12(16)17)14-9-7-13(8-10-14)5-1-2-6-13/h1-10H2,(H,16,17)

InChI Key

AOESLPKCPAKJIN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCN(CC2)C(=O)CCC(=O)O

Origin of Product

United States

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